Styrylsulfonylacetic acid

Description

Significance of Styrylsulfonylacetic Acid as a Foundational Chemical Entity

The primary significance of this compound in chemical research lies in its role as a synthon, or a foundational chemical building block. Researchers utilize it as a starting material for the synthesis of a variety of sulfone-containing molecules and bis heterocycles. nih.govcapes.gov.br The compound's structure is conducive to reactions that extend its molecular framework, such as condensations and cyclizations.

A significant area of application is in the development of novel heterocyclic compounds, including pyrazolyl oxadiazoles (B1248032), pyrazolyl thiadiazoles, and 1,3,4-thiadiazoles. nih.govcapes.gov.brarabjchem.orgmdpi.com These classes of compounds are of interest in medicinal chemistry and materials science. For instance, new classes of bis heterocycles, such as sulfone-linked pyrazolyl oxadiazoles and thiadiazoles, have been developed from (Z)-styrylsulfonylacetic acid. nih.govcapes.gov.br The styrylsulfonyl group is a key pharmacophore, and its incorporation into larger molecules is a strategy employed in the design of potential therapeutic agents. mdpi.comsvuniversity.edu.in The research into compounds derived from this compound often includes evaluation for antimicrobial and antioxidant properties. nih.govcapes.gov.br

Historical Development of Sulfonylacetic Acid Chemistry

The chemistry of sulfonylacetic acids is a subset of the broader field of sulfonic acids, which are organosulfur compounds characterized by the formula R−S(=O)₂−OH. wikipedia.org Historically, aromatic sulfonic acids have been important intermediates in the synthesis of dyes and phenols. byjus.combritannica.com The development of methods to synthesize sulfonylacetic acids provided organic chemists with valuable reagents for various transformations.

General methods for preparing aryl and benzylsulfonyl acetic acids have been established. Arylsulfonylacetic acids can be prepared through the condensation of a sodium aryl sulfinate with chloroacetic acid. google.com An alternative route involves the oxidation of the product obtained from the condensation of a sodium arylthiolate with chloroacetic acid. google.com Similarly, benzylsulfonyl acetic acids may be synthesized by the oxidation of condensation products of benzyl (B1604629) chlorides with sodium thioglycollate using hydrogen peroxide. google.com

The synthesis of this compound itself follows these established principles. A common laboratory preparation involves a two-step process. First, styrylthioacetic acid is synthesized through the reaction of phenyl acetylene (B1199291) with sodium thioglycollate. google.com In the second step, this intermediate is oxidized to this compound, typically using hydrogen peroxide in glacial acetic acid. google.comgoogleapis.com This specific synthesis provides researchers with access to the (Z)-isomer of this compound, a key precursor for further synthetic work. google.comgoogleapis.com

| Synthesis of (Z)-Styrylsulfonylacetic Acid | |

| Step 1: Synthesis of Styrylthioacetic Acid | |

| Reactants | Phenyl acetylene, Thioglycolic acid, Sodium hydroxide |

| Solvent | Methanol (B129727) |

| Conditions | Reflux for 24 hours, followed by cooling and neutralization with hydrochloric acid. |

| Product | Styrylthioacetic acid |

| Yield | ~90% |

| Melting Point | 84-86 °C |

| Step 2: Oxidation to (Z)-Styrylsulfonylacetic Acid | |

| Reactants | Styrylthioacetic acid, 30% Hydrogen peroxide |

| Solvent | Glacial acetic acid |

| Conditions | Reflux for 60 minutes, followed by pouring onto crushed ice. |

| Product | (Z)-Styrylsulfonylacetic acid |

| Yield | ~41% |

| Melting Point | 150-151 °C |

| Data sourced from patent information. google.comgoogleapis.com |

Current Research Trajectories and Scope within Organic Synthesis

Current research involving this compound is heavily focused on its application in the synthesis of complex organic molecules, particularly those with potential pharmacological relevance. It serves as a key intermediate for creating diverse molecular libraries for biological screening.

One major research trajectory is the use of this compound in Knoevenagel condensations. In this reaction, the active methylene (B1212753) group of the sulfonylacetic acid reacts with aromatic aldehydes in the presence of a catalyst like benzylamine (B48309). google.comthieme-connect.de This method is employed to synthesize unsymmetrical (E,E)- and (Z,E)-bis(styryl) sulfones, which are of interest for their chemical properties and potential applications. googleapis.comthieme-connect.de

Another significant area of research is the synthesis of five-membered heterocyclic rings. (Z)-styrylsulfonylacetic acid is used as a crucial precursor for creating 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.orgmdpi.com For example, it can be reacted with arylaminosulfonylacetic acid hydrazides in a cyclocondensation reaction to form styrylsulfonylmethyl 1,3,4-oxadiazoles. mdpi.com These oxadiazoles can subsequently be converted to their 1,3,4-thiadiazole bioisosteres by treatment with reagents like thiourea (B124793). mdpi.com These synthetic efforts are often part of broader programs to discover new molecules with antimicrobial, antioxidant, or anticancer activities. nih.govcapes.gov.brsvuniversity.edu.ingoogleapis.com

| Examples of Compounds Synthesized from this compound | |

| Reaction Type | Reactant(s) Paired with this compound |

| Knoevenagel Condensation | Aromatic aldehydes |

| Cyclocondensation | 2-((arylsulfonyl)aminosulfonyl)acetohydrazide |

| Cyclocondensation | Arylaminosulfonylacetic acid hydrazides |

| Multi-step Synthesis | Hydrazine (B178648) hydrate, followed by other reagents |

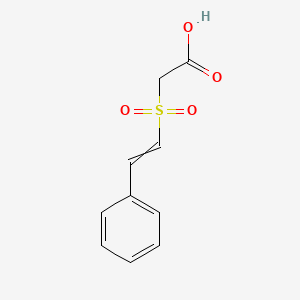

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O4S |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

2-(2-phenylethenylsulfonyl)acetic acid |

InChI |

InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12) |

InChI Key |

WCOXFTGMNJJABC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Styrylsulfonylacetic Acid

Established Synthetic Pathways for Styrylsulfonylacetic Acid

The primary methods for synthesizing this compound involve the oxidation of a thioacetic acid precursor or the reaction of styrene (B11656) with a sulfonyl chloride and acetic acid derivative.

Oxidation of Styrylthioacetic Acid

A common and established route to this compound is the oxidation of styrylthioacetic acid. google.comgoogleapis.com This method typically employs an oxidizing agent to convert the sulfide (B99878) linkage in styrylthioacetic acid to a sulfone.

A frequently utilized oxidizing agent for this transformation is 30% hydrogen peroxide in glacial acetic acid. google.comgoogleapis.comgoogle.comallfordrugs.com The reaction is generally carried out by refluxing a mixture of styrylthioacetic acid and hydrogen peroxide in glacial acetic acid for approximately one to two hours. google.comgoogleapis.com Upon cooling and pouring the reaction mixture onto crushed ice, the this compound precipitates as a solid. google.comgoogleapis.comgoogle.comallfordrugs.com This solid can then be purified by recrystallization from hot water. google.comgoogleapis.com This process has been reported to yield (Z)-styrylsulfonylacetic acid as white crystalline flakes. google.comgoogle.comallfordrugs.com

Detailed research findings on this synthetic method are summarized in the table below:

| Reactant | Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

| Styrylthioacetic acid | 30% Hydrogen Peroxide | Glacial Acetic Acid | Reflux for 1-2 hours | (Z)-Styrylsulfonylacetic acid | 41% | google.comgoogleapis.comgoogle.comallfordrugs.com |

Approaches Involving Styrene, Sulfonyl Chloride, and Acetic Acid

Alternative synthetic strategies involve the use of styrene, a sulfonyl chloride, and an acetic acid derivative. One such method involves the Knoevenagel condensation. thieme-connect.de This approach has been utilized for the synthesis of E,E- and Z,E-unsymmetrical bis(styryl) sulfones, which involves the condensation of styryl sulfonyl acetic acids with aromatic aldehydes in the presence of a catalytic amount of benzylamine (B48309). thieme-connect.de

Another approach involves the treatment of sulfuryl chloride with styrene in N,N-Dimethylformamide (DMF) to produce (E)-styrylsulfonyl chloride. thieme-connect.de This intermediate can then be converted to (E)-sodium styrylsulfinate, which upon reaction with chloroacetic acid, yields (E)-styrylsulfonylacetic acid. electronicsandbooks.com

Stereochemical Considerations in this compound Synthesis (Z/E Isomers)

The synthesis of this compound often results in the formation of geometric isomers, specifically the (Z) and (E) isomers. youtube.comuou.ac.instudymind.co.ukmasterorganicchemistry.com The stereochemical outcome of the synthesis is influenced by the chosen synthetic route and reaction conditions.

The oxidation of styrylthioacetic acid, which is itself synthesized from the reaction of phenylacetylene (B144264) and sodium thioglycollate, has been reported to predominantly yield the (Z)-isomer of this compound. google.comgoogle.comallfordrugs.com The initial nucleophilic addition of sodium thioglycollate to phenylacetylene sets the stereochemistry, which is retained through the subsequent oxidation step. google.com

Precursor Chemistry and Elaboration Strategies for this compound

The synthesis of this compound relies on the availability of key precursor molecules. wikipedia.orgwikipedia.orgnih.govyoutube.com A primary precursor is styrylthioacetic acid, which is typically synthesized by the reaction of phenylacetylene with a thioglycollate salt. google.comgoogle.comallfordrugs.com Specifically, sodium thioglycollate, prepared from thioglycolic acid and sodium hydroxide, is reacted with phenylacetylene in methanol (B129727). google.comgoogle.comallfordrugs.com This reaction yields styrylthioacetic acid upon neutralization. google.comgoogle.comallfordrugs.com

Another important class of precursors are arylsulfonyl acetic acids. These can be prepared through several methods, including the condensation of sodium aryl sulfinate with chloroacetic acid or by oxidizing the products from the condensation of sodium arylthiolate with chloroacetic acid. google.com Benzylsulfonyl acetic acids can be synthesized by the hydrogen peroxide oxidation of the condensation products of benzyl (B1604629) chlorides with sodium thioglycollate. google.com

Chemical Reactivity and Transformation Mechanisms of Styrylsulfonylacetic Acid

General Overview of Reactive Functional Groups in Styrylsulfonylacetic Acid

The chemical behavior of this compound is governed by the interplay of its constituent functional groups. The styryl group, an alkene attached to a phenyl ring, is susceptible to electrophilic addition and cycloaddition reactions. The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methylene (B1212753) group and the double bond of the styryl moiety, making them more reactive towards nucleophiles. The carboxylic acid group is a classic functional group that can undergo esterification, amidation, and can be converted into an acid chloride, which is a highly reactive intermediate for various transformations. The Z-configuration of the styryl group, with a coupling constant (J) of approximately 9.1 Hz, is a notable stereochemical feature. urfu.ru

Cyclization Reactions and Heterocycle Formation

The unique structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic systems. The reactivity of its functional groups allows for a range of cyclization strategies to be employed.

An interesting and somewhat unexpected reaction occurs when this compound methyl ester is treated with hydrazine (B178648) hydrate. Instead of the anticipated acid hydrazide formation, the reaction yields unusual seven-membered heterocyclic rings. researchgate.net Specifically, the products are 1,1-dioxo-6-phenyl-1,2,4,7-tetrahydro-1λ⁶- Current time information in Bangalore, IN.researchgate.netarabjchem.orgthiadiazepin-3-one and 1,1-dioxo-6-phenyl-1λ⁶- Current time information in Bangalore, IN.researchgate.netarabjchem.orgthiadiazepan-3-one. researchgate.net This transformation highlights the complex reactivity of the this compound scaffold and the potential for forming larger ring systems. The formation of these thiadiazepinone derivatives underscores the influence of the sulfonyl group on the reaction pathway, directing it away from a simple condensation reaction.

This compound is a valuable starting material for the synthesis of 1,2,4-triazole (B32235) derivatives. urfu.ru The cyclocondensation of Z-styrylsulfonylacetic acid with hydrazinecarboximidamide in the presence of phosphorus oxychloride (POCl₃) leads to the formation of 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine. urfu.ru This reaction proceeds by heating the mixture under reflux for several hours. urfu.ru The resulting triazole derivatives are important due to their wide range of biological activities. urfu.ruresearchgate.net The olefinic moiety within the newly formed styrylsulfonylmethyl-1,2,4-triazolylamine can be further utilized to construct other heterocyclic rings, such as pyrazoles. urfu.ru

| Starting Material | Reagent | Product | Reference |

| Z-Styrylsulfonylacetic acid | Hydrazinecarboximidamide, POCl₃ | 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | urfu.ru |

The olefinic bond within this compound and its derivatives serves as a key site for the construction of pyrazole (B372694) rings. One of the primary methods for synthesizing pyrazole derivatives is through 1,3-dipolar cycloaddition reactions. arabjchem.org This involves the reaction of the activated olefin with nitrile imines. arabjchem.org For instance, the olefinic part of styrylsulfonylmethyl-1,2,4-triazolylamine can be exploited to build pyrazole systems. urfu.ru Another approach involves the cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate. arabjchem.org The synthesis of pyrazoles can also be achieved through the nucleophilic attack of hydrazines on various substrates. arabjchem.org The reaction of 1,3-dicarbonyl compounds with hydrazines is a well-established method for pyrazole formation. google.comnih.gov

This compound is a precursor for the synthesis of both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. svuniversity.edu.in A common strategy involves the cyclocondensation of Z-styrylsulfonylacetic acid with arylaminosulfonylacetic acid hydrazides to form styrylsulfonylmethyl 1,3,4-oxadiazoles. mdpi.com These oxadiazoles (B1248032) can then be converted to the corresponding 1,3,4-thiadiazoles by treatment with thiourea (B124793). mdpi.com Another method for synthesizing 1,3,4-thiadiazoles involves the cyclization of 1,2-diacylhydrazine or its thia analogs using a coupling agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). arabjchem.org The direct conversion of a 1,3,4-oxadiazole (B1194373) to a 1,3,4-thiadiazole (B1197879) can also be achieved using reagents like tetraphosphorus (B14172348) decasulfide. arabjchem.org

| Precursor | Reagent(s) | Product | Reference |

| Z-Styrylsulfonylacetic acid and Arylaminosulfonylacetic acid hydrazide | POCl₃ | Styrylsulfonylmethyl 1,3,4-oxadiazole | mdpi.com |

| Styrylsulfonylmethyl 1,3,4-oxadiazole | Thiourea | Styrylsulfonylmethyl 1,3,4-thiadiazole | mdpi.com |

The versatile olefinic moiety of this compound derivatives can also be utilized in the synthesis of pyrrole (B145914) and isoxazole (B147169) rings. researchgate.net The synthesis of isoxazoles can be achieved through the cycloaddition of nitrile oxides, which are generated in situ from benzaldoxime (B1666162) in the presence of an oxidizing agent like chloramine-T, to the styryl group. arabjchem.org This reaction leads to the formation of 4,5-dihydro-3-phenyl-5-arylisoxazole derivatives. arabjchem.org The Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, is a classical method for pyrrole formation. wikipedia.org More contemporary methods include the domino reaction of 5-alkoxy- or 5-aminoizoxazoles with 1,3-dicarbonyl compounds under metal relay catalysis to produce 4-acylpyrrole-2-carboxylic acid derivatives. rsc.org

Derivatization Strategies and Functional Group Interconversions of this compound

This compound is a versatile precursor in organic synthesis, lending itself to various derivatization strategies that facilitate the construction of more complex molecular architectures. The reactivity of its carboxylic acid and active methylene groups allows for a range of functional group interconversions.

Esterification Reactions, Including Methyl Ester Formation

Esterification of this compound, particularly to its methyl ester, is a critical primary derivatization step. This transformation is fundamental because the resulting ester, (E)-styrylsulfonylacetic acid methyl ester, serves as a key synthetically vulnerable intermediate for building more elaborate molecular frameworks, such as various heterocyclic systems. nih.gov The conversion of the carboxylic acid to an ester modulates its reactivity and enhances its utility in subsequent chemical transformations.

The most common method for this type of transformation is Fischer-Speier esterification. vedantu.comlibretexts.org This process involves reacting the carboxylic acid with an alcohol, typically methanol (B129727) for methyl ester formation, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). vedantu.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium toward the ester product, the water formed as a byproduct is typically removed. vedantu.comlibretexts.org

While specific reaction conditions for the esterification of this compound are not detailed in the provided research, the general mechanism for Fischer esterification provides a well-established pathway for this conversion.

Table 1: General Fischer Esterification for Methyl Ester Formation

| Reactant 1 | Reactant 2 | Catalyst | Product 1 | Product 2 |

| This compound | Methanol | Acid Catalyst (e.g., H₂SO₄) | This compound Methyl Ester | Water |

The resulting methyl ester is a stable compound that can be readily used in further synthetic steps without the interference of the acidic proton of the carboxyl group. researchgate.net

Construction of Sulfone-Linked Bis-Heterocyclic Architectures

(E)-styrylsulfonylacetic acid methyl ester is a pivotal building block for the synthesis of novel sulfone-linked bis-heterocyclic architectures. nih.govnih.gov These compounds, which feature a sulfone bridge connecting two different heterocyclic rings, are of significant interest in medicinal chemistry. The synthetic strategy typically involves multi-step reactions where the ester serves as the foundational scaffold upon which the heterocyclic rings are constructed.

Research has demonstrated the successful synthesis of a variety of these complex structures. For instance, novel sulfone-linked bis-heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have been prepared starting from (E)-styrylsulfonylacetic acid methyl ester. nih.govresearchgate.net Another study reports the preparation of a new class of oxazolyl/thiazolylsulfonylmethyl pyrazoles and isoxazoles from this same intermediate. nih.gov

The general synthetic pathway often involves the reaction of the this compound methyl ester with hydrazine hydrate, which can lead to the formation of intermediates like 1,1-dioxo-6-phenyl-1,2,4,7-tetrahydro-1λ⁶- nih.govnih.govresearchgate.netthiadiazepin-3-one, rather than the expected acid hydrazide. researchgate.net These intermediates are then subjected to cyclocondensation reactions with various reagents to build the desired heterocyclic moieties. For example, the synthesis of sulfonylmethyl 1,3,4-oxadiazoles can be achieved through cyclocondensation of intermediate hydrazides with Z-styrylsulfonylacetic acid. mdpi.com These oxadiazoles can be further converted into the corresponding thiadiazoles by treatment with thiourea. mdpi.com

This strategic use of (E)-styrylsulfonylacetic acid methyl ester allows for the creation of a diverse library of sulfone-linked bis-heterocycles.

Table 2: Examples of Sulfone-Linked Bis-Heterocyclic Architectures Derived from this compound Methyl Ester

| Precursor | Resulting Heterocyclic Combination | Reference |

| (E)-Styrylsulfonylacetic acid methyl ester | Pyrazolines with Thiadiazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Pyrazolines with Oxadiazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Pyrazolines with Triazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Oxazolyl/Thiazolylsulfonylmethyl Pyrazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Oxazolyl/Thiazolylsulfonylmethyl Isoxazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Pyrrolyl/Pyrazolyl Arylaminosulfonylmethyl 1,3,4-Oxadiazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Pyrrolyl/Pyrazolyl Arylaminosulfonylmethyl 1,3,4-Thiadiazoles | nih.gov |

| (E)-Styrylsulfonylacetic acid methyl ester | Pyrrolyl/Pyrazolyl Arylaminosulfonylmethyl 1,2,4-Triazoles | nih.gov |

Advanced Applications in Organic Synthesis

Styrylsulfonylacetic Acid as a Versatile Synthetic Building Block for Complex Molecules

This compound, in both its Z- and E-isomeric forms, serves as a versatile synthetic building block. researchgate.netallfordrugs.com Its value lies in the presence of an activated olefin, which acts as a reactive site for various synthetic transformations and cycloaddition reactions. researchgate.net This reactivity allows for its use as a key intermediate in the synthesis of pharmacologically relevant heterocyclic compounds. Researchers have successfully utilized both the acid itself and its methyl ester derivatives to construct elaborate molecular architectures. allfordrugs.comresearchgate.netresearchgate.net For example, a solution of (Z)-styrylsulfonylacetic acid in glacial acetic acid can be reacted with aromatic aldehydes and benzylamine (B48309) to generate more complex derivatives, highlighting its utility as a foundational component in multi-step syntheses. allfordrugs.comallfordrugs.com

Central Role in the Construction of Diverse Heterocyclic Systems

The compound plays a central role in the synthesis of a broad spectrum of heterocyclic compounds, which are integral to medicinal chemistry. researchgate.netmdpi.com Its derivatives are key starting materials for creating five-membered rings like pyrazoles, isoxazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, as well as seven-membered systems like 1,4,5-thiadiazepines. vdoc.pubarabjchem.orgarabjchem.org The strategic exploitation of the styrylsulfonyl moiety allows chemists to forge new pathways to these important chemical entities.

This compound is a foundational precursor for both mono- and bis-heterocyclic systems. researchgate.netlookchem.com Mono-heterocycles, containing a single heterocyclic ring, can be synthesized directly from this starting material. lookchem.com More complex bis-heterocycles, which feature two linked heterocyclic units, are also accessible. researchgate.net114.55.40 Researchers have developed methods to prepare novel sulfone-linked bis-heterocycles, such as pyrazolines combined with thiadiazoles, oxadiazoles (B1248032), or triazoles, starting from E-styrylsulfonylacetic acid methyl ester. researchgate.net114.55.40acs.org The synthesis of pyrazolyl and isoxazolyl 1,3,4-thiadiazoles from the intermediate 2-(((arylsulfonyl)aminosulfonyl)methyl)-5-[Z-(styrylsulfonyl) methyl]-1,3,4-thiadiazole further illustrates the creation of bis-heterocyclic structures. arabjchem.org

| Heterocycle Class | Description | Example Derivatives from this compound |

| Mono-heterocycles | Compounds containing a single heterocyclic ring structure. | Styryl sulfonylmethyl-1,3,4-oxadiazolyl amines, Styryl sulfonylmethyl-1,3,4-thiadiazolyl amines. researchgate.net |

| Bis-heterocycles | Compounds containing two covalently linked heterocyclic rings. | Sulfone-linked pyrazolyl oxadiazoles, Sulfone-linked pyrazolyl thiadiazoles, Pyrazolinyl triazoles. researchgate.net114.55.40capes.gov.br |

The synthesis of pyrrole (B145914) and pyrazole (B372694) derivatives from this compound showcases its versatility. The olefinic portion of the molecule is particularly useful for building five-membered heterocycles like pyrazoles through 1,3-dipolar cycloaddition reactions. researchgate.net A common method involves the cycloaddition of nitrile imines, generated in situ from precursors like benzaldehyde (B42025) phenylhydrazone, to the activated double bond of a styrylsulfonyl derivative. arabjchem.org This approach has been used to create complex bis-heterocycles such as 2-(((arylsulfonyl)aminosulfonyl)methyl)-5-((4′,5′-dihydro-1′,3′-diphenyl-5′-aryl-1′H-pyrazol-4′-ylsulfonyl)methyl)-1,3,4-thiadiazole. arabjchem.org Similarly, pyrrolyl sulfonylmethyl-1,3,4-oxadiazolyl and -thiadiazolyl amines have been prepared starting from Z-styrylsulfonylacetic acid, demonstrating a pathway to pyrrole-containing systems. researchgate.netresearchgate.net

This compound is a key precursor for the targeted synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The general strategy for synthesizing 1,3,4-oxadiazole (B1194373) derivatives involves the cyclocondensation of sulfonyl acetic acid hydrazides with carboxylic acids or their derivatives, often using phosphorus oxychloride (POCl₃) as the cyclizing agent. mdpi.comwindows.net Specifically, styrylsulfonylmethyl 1,3,4-oxadiazoles are prepared through the cyclocondensation of intermediate hydrazides with Z-styrylsulfonylacetic acid. mdpi.com

A significant synthetic route involves the subsequent conversion of the 1,3,4-oxadiazole ring into a 1,3,4-thiadiazole (B1197879) ring. arabjchem.orgarabjchem.org This transformation is commonly achieved by treating the oxadiazole with a thionating agent such as thiourea (B124793) or Lawesson's reagent. arabjchem.orgarabjchem.orgmdpi.com Furthermore, an efficient one-pot synthesis of 2-(((arylsulfonyl)aminosulfonyl)methyl)-5-[Z-(styrylsulfonyl)methyl]-1,3,4-thiadiazole has been developed using Z-styrylsulfonylacetic acid, an acetohydrazide derivative, and propylphosphonic anhydride (B1165640) (T3P®) as a modern coupling agent. arabjchem.org

Derivatives of this compound are instrumental in the preparation of triazole-containing compounds. Novel sulfone-linked bis-heterocycles that incorporate a 1,2,4-triazole (B32235) ring have been synthesized from E-styrylsulfonylacetic acid methyl ester. researchgate.netresearchgate.net114.55.40 These syntheses often result in hybrid molecules where a triazole moiety is combined with another heterocycle, such as a pyrazoline, to form a bis-heterocyclic system. acs.org

The utility of this compound and its derivatives extends to the synthesis of complex spiro heterocycles. These are compounds where two rings are connected through a single common atom. Pathways to spiro compounds can involve the use of double Michael adducts derived from related sulfonyl precursors as synthons. livedna.net Additionally, reactions involving derivatives of this compound can lead to spiro-cyclized products under certain conditions. vdoc.pub For instance, the treatment of specific precursors with phenyliodine(III)bis(trifluoroacetate) can yield spiro-cyclized benzazepinones alongside other products. vdoc.pub While not always a direct starting material, the chemical principles derived from this compound chemistry, such as the use of its derived building blocks like aminopyrazoles, are applied in the multicomponent synthesis of complex structures like spiro[oxindoline-3, 4′-isoxazolo[5, 4- b ]pyrazolo[4, 3- e ]pyridines]. researchgate.net

Intermediate for the Design and Preparation of Compound Libraries for Research

This compound serves as a valuable intermediate in the synthesis of diverse compound libraries for research purposes. A compound library is a systematically organized collection of chemical compounds used in high-throughput screening to explore a wide range of chemical structures and identify new bioactive molecules. gardp.org The versatility of the this compound scaffold allows for its derivatization into various heterocyclic systems, thereby expanding the chemical space available for screening. researchgate.net

The core structure of this compound provides a foundation for building more complex molecules. Researchers utilize it as a starting material to introduce a variety of functional groups and ring systems. mdpi.com This process is central to diversity-oriented synthesis, a strategy that aims to create structurally diverse small molecules from a common intermediate, which is crucial for populating compound libraries. vipergen.com

A key application involves the use of (Z)-styrylsulfonylacetic acid as a synthetic intermediate for preparing new classes of mono and bis heterocycles. researchgate.net For instance, it has been instrumental in the synthesis of libraries containing 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties. researchgate.netmdpi.com These heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The synthetic pathway often involves reacting this compound with various nucleophiles and cyclizing agents to generate a library of related but structurally distinct molecules. researchgate.net This approach facilitates the rapid generation of numerous compounds for biological evaluation. gardp.orgvipergen.com

The table below illustrates the role of this compound as a precursor for generating a library of heterocyclic compounds.

| Precursor Compound | Synthetic Methodology | Resulting Heterocyclic Systems | Application |

| (Z)-Styrylsulfonylacetic acid | Cyclocondensation with appropriate nucleophiles | 1,3,4-Oxadiazolyl amines, 1,3,4-Thiadiazolyl amines | Creation of a compound library for antimicrobial screening. researchgate.net |

Contributions to Lead Compound Identification within Synthetic Research Programs

A lead compound is a molecule that demonstrates promising biological activity against a specific target and serves as the starting point for further optimization in drug discovery programs. numberanalytics.comnih.gov The identification of a novel lead compound is a critical milestone in synthetic research. numberanalytics.com Compound libraries synthesized from this compound have played a direct role in the identification of such leads. researchgate.net

Through the screening of these libraries, specific derivatives of this compound have been pinpointed as having significant biological activity. For example, in a study focused on developing new antimicrobial agents, a series of compounds derived from (Z)-styrylsulfonylacetic acid were synthesized and tested. researchgate.net This research led to the identification of specific molecules with potent activity, marking them as valuable lead compounds for future development. researchgate.net

The process involves synthesizing a library of compounds and then testing them in biological assays to find "hits" or "leads". vipergen.comnih.gov The structural information from these active compounds is then used to guide the synthesis of more potent and selective analogs, a process known as structure-activity relationship (SAR) studies. numberanalytics.com

Detailed research findings have highlighted specific compounds derived from this compound as promising leads.

| Derivative Class | Specific Compound Example | Identified Biological Activity | Significance |

| Styryl thiadiazole | Compound 5c | Promising antimicrobial activity against P. aeruginosa and P. chrysogenum. researchgate.net | Identified as a lead compound for developing new antimicrobial agents. researchgate.net |

| Pyrrolyl/Pyrazolyl derivatives | Compounds 12b and 18b | Not specified in detail, but noted for activity. | Indicated as potential lead compounds for future studies. researchgate.net |

These findings underscore the contribution of this compound as a foundational structure in the discovery of new lead compounds. By providing a versatile synthetic platform, it enables the exploration of novel chemical space and the subsequent identification of molecules with therapeutic potential. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues in Styrylsulfonylacetic Acid Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of styrylsulfonylacetic acid chemistry. Current strategies for synthesizing related styryl sulfones often involve the condensation of sulfonyl diacetic acid with aromatic aldehydes. google.com However, future research will likely focus on more sophisticated and atom-economical approaches.

One promising avenue is the application of modern cross-coupling reactions. Transition-metal catalyzed methods, such as Suzuki-Miyaura and Heck couplings, which are instrumental in forming carbon-carbon bonds, could be adapted for the synthesis of the styryl moiety. iomcworld.com Furthermore, the construction of the crucial carbon-sulfur bond could benefit from innovative strategies like electrochemical synthesis, which offers a greener alternative to traditional methods by using electrons as reagents. researchgate.netchemrxiv.org These electrochemical approaches can facilitate C-S bond formation under mild conditions, potentially reducing waste and avoiding the use of hazardous reagents. researchgate.net

Another area of exploration is the use of sulfonyl chlorides as precursors. These reactive intermediates can participate in a variety of reactions, including additions to unsaturated compounds, to form the sulfonyl linkage. magtech.com.cn The development of catalytic and stereoselective methods for these transformations will be crucial for accessing enantiomerically pure this compound derivatives, which is often a prerequisite for biological applications.

| Synthetic Approach | Potential Advantages | Key Intermediates |

| Condensation Reaction | Direct, one-pot synthesis | Sulfonyl diacetic acid, Aromatic aldehydes |

| Cross-Coupling Reactions | High efficiency, broad substrate scope | Aryl halides, Vinyl boronic acids/esters |

| Electrochemical Synthesis | Green, mild conditions, high selectivity | Thiols, Alkenes |

| Sulfonyl Chloride Chemistry | Versatile, access to diverse derivatives | Sulfonyl chlorides, Unsaturated compounds |

Advanced Applications in Medicinal Chemistry Research through Targeted Synthesis

The sulfonyl group is a well-established pharmacophore found in a wide array of therapeutic agents. researchgate.netnih.gov Compounds containing the sulfone moiety have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. iomcworld.com The styryl group also contributes to the biological profile of molecules, often enhancing their lipophilicity and interaction with biological targets. scispace.comnih.govresearchgate.net

The targeted synthesis of this compound derivatives, therefore, holds significant promise in medicinal chemistry. Research has shown that new styryl sulfone compounds exhibit anti-proliferative activity, with some derivatives showing tumor growth inhibition in preclinical models. google.comnih.gov Specifically, heteroaryl styryl sulfone derivatives have emerged as potential anticancer agents that can induce cell-cycle arrest and apoptosis in cancer cells. nih.gov The acetic acid moiety in this compound provides a handle for further functionalization, allowing for the attachment of targeting ligands or modulation of pharmacokinetic properties.

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring of the styryl group and the substituents on the acetic acid chain to optimize biological activity.

Mechanism of Action Studies: Elucidating the specific cellular targets and pathways through which these compounds exert their effects.

Development of Prodrugs: Utilizing the carboxylic acid functionality to create prodrugs with improved solubility, stability, and targeted delivery.

| Potential Therapeutic Area | Rationale based on Structural Analogs |

| Oncology | Styryl sulfones have shown anticancer activity. google.comnih.govnih.govscispace.com |

| Anti-inflammatory | Sulfone-containing compounds are known for their anti-inflammatory properties. iomcworld.com |

| Infectious Diseases | The sulfonyl group is present in many antimicrobial agents. |

Integration with Principles of Sustainable Chemistry

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. researchgate.netucv.ro The synthesis of this compound and its derivatives provides a fertile ground for the implementation of sustainable practices.

Key areas for integrating green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net The synthesis of sulfanilic acid, a related sulfonic acid, has been successfully demonstrated using water as a solvent. researchgate.net

Development of Catalytic Processes: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste generation. researchgate.net Sulfonated carbon acid catalysts derived from biomass are a promising green alternative to traditional acid catalysts. nih.gov

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption. nih.gov Microwave-assisted synthesis has been shown to be more efficient than conventional heating for the synthesis of sulfanilic acid. ucv.ro

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Electrochemical methods for C-S bond formation are particularly noteworthy for their sustainability, as they often proceed under ambient conditions and avoid the use of stoichiometric oxidants or reductants. researchgate.netchemrxiv.orgscientificupdate.com

Development of New Derivatives with Engineered Reactivity Profiles

The reactivity of the this compound scaffold can be precisely tuned through chemical modification, opening up possibilities for the development of derivatives with engineered properties for specific applications.

One exciting direction is the synthesis of styryl sulfonyl fluorides . Sulfonyl fluorides are valuable reagents in chemical biology and drug discovery due to their ability to act as covalent inhibitors by reacting with specific amino acid residues in proteins. nih.gov By incorporating a sulfonyl fluoride (B91410) group, this compound derivatives could be designed as highly selective probes for studying protein function or as potent therapeutic agents. The trans-styryl sulfonyl fluoride moiety has been identified as an excellent Michael acceptor for cysteine-specific bioconjugation, offering superior stability and selectivity compared to commonly used reagents. chinesechemsoc.org

Furthermore, the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and thioesters, each with distinct reactivity and properties. youtube.commssm.eduorganic-chemistry.org For example, conversion to a thioester could provide a handle for ligation chemistries or for studying enzymatic processes involving thioester intermediates.

The styryl double bond also offers a site for further functionalization. Reactions such as asymmetric dihydroxylation can introduce new stereocenters and functional groups, leading to a diverse library of derivatives with potentially novel biological activities. researchgate.net

| Derivative Class | Potential Application | Key Chemical Modification |

| Sulfonyl Fluorides | Covalent protein inhibitors, Bioconjugation | Conversion of the sulfonic acid to a sulfonyl fluoride |

| Amides and Esters | Prodrugs, Modulation of solubility | Derivatization of the carboxylic acid |

| Thioesters | Chemical biology probes, Synthetic intermediates | Conversion of the carboxylic acid to a thioester |

| Dihydroxylated Derivatives | Chiral building blocks, New biological activities | Oxidation of the styryl double bond |

Q & A

Q. What are the validated analytical methods for confirming the purity of Styrylsulfonylacetic acid?

To ensure purity, combine chromatographic (e.g., HPLC with UV detection) and spectroscopic techniques (NMR, FTIR). Follow pharmacopeial guidelines for fatty acid composition analysis, including standardized solvent systems and ash content testing . Cross-validate results using mass spectrometry to detect trace impurities and ensure reproducibility across labs.

Q. How should researchers design initial experiments to assess the stability of this compound under varying pH conditions?

Use a factorial design with controlled pH buffers (e.g., 2.0, 7.4, 10.0) and monitor degradation kinetics via UV-Vis spectroscopy. Include triplicate samples and negative controls. Apply Arrhenius equations to predict shelf-life under different storage conditions, ensuring data reliability through error propagation analysis .

Q. What are the best practices for synthesizing this compound derivatives while minimizing side reactions?

Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) methodologies. Characterize intermediates via thin-layer chromatography (TLC) and isolate products using column chromatography. Validate synthetic pathways through comparative spectral databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound complexes?

Perform a systematic review of existing studies to identify methodological variations (e.g., solvent effects, concentration dependencies). Replicate experiments under standardized conditions and apply multivariate statistical analysis to isolate confounding variables. Use quantum mechanical calculations (DFT) to model electronic environments and validate experimental observations .

Q. What advanced strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Combine in vitro assays (e.g., enzyme inhibition studies) with in silico docking simulations to identify binding motifs. Employ clustered data analysis to account for biological replicates and nested variables (e.g., cell-line heterogeneity). Validate findings using CRISPR knockouts or siRNA silencing of putative targets .

Q. How should researchers address sampling bias when analyzing environmental degradation products of this compound?

Implement stratified sampling protocols to account for spatial and temporal heterogeneity. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards. Calculate subsampling errors via the Ingamells equation and report uncertainty intervals in concentration estimates .

Q. What methodological frameworks are suitable for synthesizing fragmented literature on this compound’s pharmacokinetic properties?

Conduct a systematic evidence synthesis using PRISMA guidelines. Categorize studies by methodology (e.g., in vivo vs. microsomal assays) and apply meta-regression to address heterogeneity. Highlight gaps such as limited cross-species comparisons or unvalidated biomarkers .

Methodological Guidance

Q. How can researchers ensure reproducibility in this compound studies when collaborating across labs?

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Apply mixed-effects models to account for clustered data (e.g., repeated measures in animal cohorts). Report confidence intervals and conduct sensitivity analyses to assess robustness .

Data Presentation and Validation

Q. How should researchers present complex spectral data for this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.